molecular formula C20H32O2 B14731154 Androstane-17-carboxylic acid CAS No. 6247-77-4

Androstane-17-carboxylic acid

Cat. No.: B14731154
CAS No.: 6247-77-4
M. Wt: 304.5 g/mol
InChI Key: PBXJGQQGODZSQR-UHFFFAOYSA-N
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Description

Androstane-17-carboxylic acid is a derivative of progesterone, a steroid hormone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of androstane-17-carboxylic acid can be achieved through multiple steps. One notable method involves the transformation of methyl 3-oxo-4-androstene-17β-carboxylate into 4-aza-3-oxo-androstane-17β-carboxylic acid. This process includes a novel one-step simultaneous lactam formation and N-debenzylation using p-toluenesulfonic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in research can be scaled up for industrial applications, ensuring the availability of this compound for various uses .

Chemical Reactions Analysis

Types of Reactions: Androstane-17-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or create derivatives with specific functions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .

Mechanism of Action

Androstane-17-carboxylic acid exerts its effects primarily by inhibiting the formation of dihydrotestosterone (DHT) from testosterone. This inhibition occurs through the suppression of testosterone 5α-reductase activity. By reducing DHT levels, the compound can mitigate androgen-related conditions such as acne and seborrhea .

Properties

CAS No.

6247-77-4

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid

InChI

InChI=1S/C20H32O2/c1-19-11-4-3-5-13(19)6-7-14-15-8-9-17(18(21)22)20(15,2)12-10-16(14)19/h13-17H,3-12H2,1-2H3,(H,21,22)

InChI Key

PBXJGQQGODZSQR-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4C(=O)O)C

Origin of Product

United States

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